molecular formula C17H20N2O B2891031 4-[(4-Phenylpiperazin-1-yl)methyl]phenol CAS No. 82965-59-1

4-[(4-Phenylpiperazin-1-yl)methyl]phenol

Cat. No. B2891031
CAS RN: 82965-59-1
M. Wt: 268.36
InChI Key: KFFAXWKHIJAKRD-UHFFFAOYSA-N
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Description

This compound is a derivative of piperazine, a common structural motif found in agrochemicals and pharmaceuticals . Piperazine derivatives are known for their diverse biological effects, notably their impact on the central nervous system .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a piperazine derivative was synthesized via a three-step protocol . The product’s structure was assigned by HRMS, IR, 1H, and 13C NMR experiments .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using various techniques. For example, the structure of a benzimidazole–piperazine hybrid was determined using the Elevated Plus Maze test and hole board test in mice . All compounds showed good docking scores and in vivo anxiolytic activity .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, a novel compound was obtained in good yield via a three-step protocol . The product’s structure was assigned by HRMS, IR, 1H, and 13C NMR experiments .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, a compound had a yield of 57%, melting point of 162–165 °C, and various IR ranges .

Scientific Research Applications

Alzheimer’s Disease Treatment

4-[(4-Phenylpiperazin-1-yl)methyl]phenol: derivatives have been studied as potential acetylcholinesterase inhibitors (AChEIs) for the treatment of Alzheimer’s disease (AD). These compounds aim to increase acetylcholine levels in the brain, potentially improving cognitive function and memory in AD patients .

Antibacterial Agents

The piperazine moiety is known for its incorporation into biologically active compounds with antibacterial properties. Novel derivatives of 4-[(4-Phenylpiperazin-1-yl)methyl]phenol have shown promising antibacterial activity, which could lead to the development of new antibiotics .

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with enzymes such as α-glycosidase and acetylcholinesterase . These enzymes play crucial roles in carbohydrate metabolism and neurotransmission, respectively.

Mode of Action

It is suggested that similar compounds may inhibit the activity of α-glycosidase and acetylcholinesterase . This inhibition could alter the normal functioning of these enzymes, leading to changes in carbohydrate metabolism and neurotransmission.

Result of Action

The inhibition of α-glycosidase and acetylcholinesterase by similar compounds suggests potential effects on carbohydrate metabolism and neurotransmission . These effects could manifest as changes in energy production and neural signaling, respectively.

Safety and Hazards

The safety and hazards of similar compounds have been evaluated. For example, a compound was evaluated for its acute oral systemic toxicity in mice through the neutral red uptake (nru) assay .

Future Directions

The future directions for the research on similar compounds could involve the design, synthesis, and evaluation of more derivatives with potential therapeutic applications. For instance, compounds exhibiting outstanding anxiolytic efficacy in both computational simulations and live subjects could be considered as lead compounds for the development of drugs for Alzheimer’s disease .

properties

IUPAC Name

4-[(4-phenylpiperazin-1-yl)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O/c20-17-8-6-15(7-9-17)14-18-10-12-19(13-11-18)16-4-2-1-3-5-16/h1-9,20H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFFAXWKHIJAKRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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